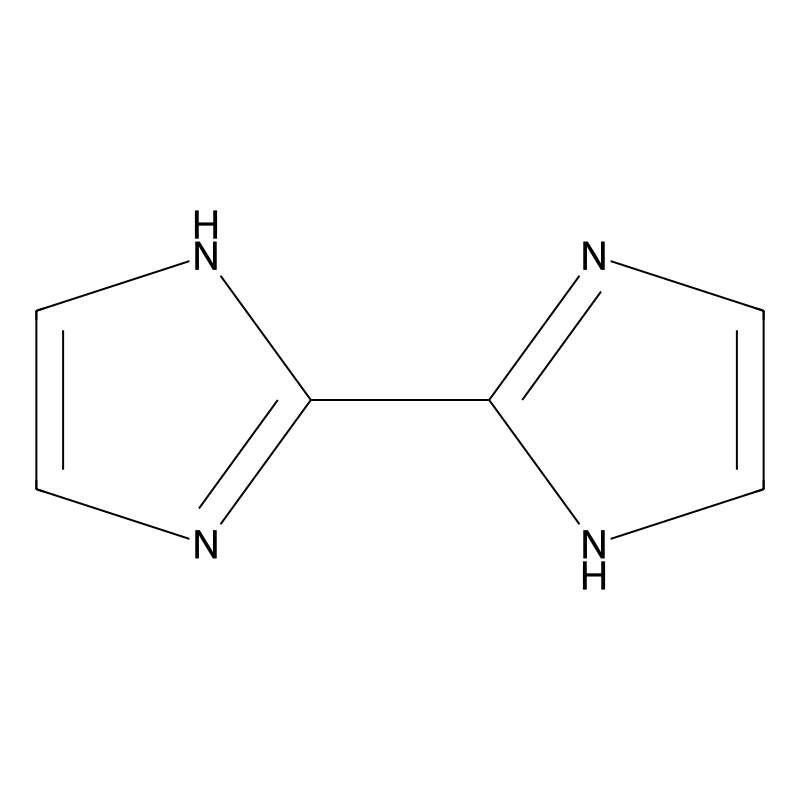

2,2'-Biimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Materials

One exciting area of research for 2,2'-biimidazole is in the development of fluorescent materials. Studies have shown that by incorporating 2,2'-biimidazole into organic molecules, researchers can create compounds with tunable fluorescence properties. These properties can be modified by introducing different substituent groups to the imidazole rings []. This ability to control fluorescence makes 2,2'-biimidazole a promising candidate for applications in areas like bioimaging, chemical sensors, and organic light-emitting diodes (OLEDs) [].

Metal-Organic Frameworks (MOFs)

2,2'-Biimidazole also finds application in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a highly ordered structure. By utilizing 2,2'-biimidazole as a linker molecule, researchers can design MOFs with specific functionalities. For instance, studies have demonstrated the synthesis of platinum(II) polymetallaynes using 2,2'-biimidazole spacers. These MOFs exhibit selective fluorescent responses towards copper ions (Cu2+), making them potentially useful for metal ion detection [].

Other Potential Applications

The research on 2,2'-biimidazole is ongoing, with scientists exploring its potential applications in various other areas. Some promising avenues include:

2,2'-Biimidazole, with the chemical formula C6H6N4 and a molecular weight of 134.14 g/mol, is a heterocyclic organic compound characterized by two imidazole rings connected at the 2-position. It appears as a light yellow to dark green crystalline powder and is soluble in polar solvents such as methanol, water, and dimethyl sulfoxide. Its melting point exceeds 350 °C, while the boiling point is approximately 455.5 °C . The compound has various synonyms, including bisimidazole and 1H,1'H-2,2'-biimidazole.

Currently, there is no documented research on the specific mechanism of action of 2,2'-Biimidazole in biological systems.

Safety information on 2,2'-Biimidazole is scarce. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

Future Research Directions

While research on 2,2'-Biimidazole is limited, its structure suggests potential applications in various fields:

- Material Science: The aromatic character and potential for metal complexation could be explored for the development of new materials with interesting electronic or catalytic properties.

- Medicinal Chemistry: The nitrogen-rich structure might hold promise for applications in medicinal chemistry, but further research is needed to explore its potential interactions with biomolecules.

The synthesis of 2,2'-biimidazole typically involves the reaction of ammonium acetate with glyoxal in an aqueous medium. A common method includes adding ammonium acetate to water at elevated temperatures, followed by the gradual addition of glyoxal while maintaining stirring. The resulting mixture is then neutralized to yield the product, which can be purified through filtration and washing with solvents like acetone .

Example Synthesis Procedure:- Dissolve 1.092 g (14.2 mol) of ammonium acetate in 120 ml of distilled water at 40 °C.

- Slowly add 500 g of 20% aqueous glyoxal (3.45 mol) over three hours while stirring.

- Neutralize the mixture to a pH of 5-7.

- Filter and wash the solid product alternately with acetone and distilled water to obtain pure 2,2'-biimidazole.

2,2'-Biimidazole has several applications in various fields:

- Catalysis: It serves as a precursor for catalytically active coordination compounds.

- Materials Science: The compound is used in constructing hypercrosslinked polymers for environmental remediation.

- Fluorescent Materials: It is involved in synthesizing fluorescent proteins and nanoparticles.

- Optical Properties: Its complexes exhibit photoluminescence and are studied for their optical characteristics .

Interaction studies involving 2,2'-biimidazole primarily focus on its coordination chemistry with metal ions. These interactions are crucial for developing catalysts that enhance reaction efficiencies in organic synthesis. The compound's ability to form stable complexes makes it a candidate for various applications in materials science and catalysis .

Several compounds share structural similarities with 2,2'-biimidazole, including:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Imidazole | C3H4N2 | A simpler five-membered ring structure |

| Benzimidazole | C7H6N2 | Contains a benzene ring fused to an imidazole |

| 1H-Benzimidazole | C7H6N2 | Similar structure but with distinct electronic properties |

| 1H-Imidazo[4,5-b]pyridine | C7H6N4 | Exhibits unique aromatic properties |

| 1H-Pyrazole | C3H4N2 | A five-membered ring similar to imidazole |

Uniqueness of 2,2'-Biimidazole

What sets 2,2'-biimidazole apart from these compounds is its dual imidazole structure which enhances its ability to form complex coordination compounds and participate in diverse

Glyoxal-Based Condensation Reactions

2,2'-Biimidazole represents a significant heterocyclic compound with versatile applications in coordination chemistry and materials science [1]. The most widely employed synthetic route for 2,2'-biimidazole involves the condensation reaction between glyoxal and ammonium salts under specific reaction conditions [3]. This method, first reported by Debus, demonstrates the formation of both imidazole and 2,2'-biimidazole through the condensation of glyoxal with ammonia [15].

The standard procedure involves the reaction of aqueous glyoxal with ammonium acetate under controlled temperature conditions [3]. In a typical synthesis, distilled water is added to ammonium acetate at approximately 40°C, followed by the slow dropwise addition of aqueous glyoxal solution while maintaining vigorous stirring [1]. The reaction mixture is then neutralized with distilled water to adjust the pH to 5-7, resulting in the formation of a brown-colored solid that is subsequently filtered and washed with acetone and distilled water to obtain 2,2'-biimidazole [1] [3].

A detailed examination of the reaction parameters reveals that the molar ratio of reactants significantly influences the yield of 2,2'-biimidazole [3] [13]. Research findings indicate that using a 4:1 ratio of ammonium acetate to glyoxal optimizes the formation of the desired product [1] [3]. The reaction mechanism involves the initial formation of intermediates through the condensation of glyoxal with ammonia, followed by cyclization to form the biimidazole structure [13] [15].

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Ammonium acetate:glyoxal ratio | 4:1 | 53.2 |

| Reaction temperature | 40°C | - |

| pH adjustment | 5-7 | - |

| Reaction time | 3 hours | - |

The glyoxal-based condensation reaction represents a cost-effective and scalable method for the synthesis of 2,2'-biimidazole, making it the preferred approach for both laboratory and industrial applications [1] [3] [13].

Palladium-Catalyzed Coupling Approaches

Alternative to the condensation method, palladium-catalyzed coupling reactions have emerged as sophisticated approaches for synthesizing 2,2'-biimidazole and its derivatives [4] [22]. These methods typically involve the coupling of imidazole units through carbon-carbon bond formation catalyzed by palladium complexes [4] [21].

Palladium-catalyzed coupling reactions for 2,2'-biimidazole synthesis generally employ imidazole derivatives as starting materials, with various palladium catalysts facilitating the coupling process [21] [22]. The reaction typically proceeds through oxidative addition, transmetalation, and reductive elimination steps, characteristic of palladium-catalyzed cross-coupling reactions [22] [23].

Research findings demonstrate that the choice of palladium catalyst, ligand, and reaction conditions significantly influences the efficiency of the coupling reaction [4] [22]. Studies have shown that palladium(0) sources with electron-deficient phosphine ligands often provide optimal results for the formation of the biimidazole structure [22] [23].

The palladium-catalyzed approach offers several advantages, including milder reaction conditions and the potential for regioselective synthesis of functionalized 2,2'-biimidazole derivatives [4] [21]. However, this method typically requires more sophisticated reagents and conditions compared to the glyoxal-based condensation approach [21] [22].

A notable application of palladium in 2,2'-biimidazole chemistry involves the use of 2,2'-biimidazolium-based ionic liquids as both solvents and ligands for palladium-catalyzed Suzuki cross-coupling reactions [4] [21]. These systems demonstrate excellent catalytic performance and recyclability, with the ionic liquid system capable of being reused multiple times without significant decrease in catalytic activity [4] [21].

Advanced Functionalization Strategies

N-Substitution Techniques

The functionalization of 2,2'-biimidazole through N-substitution represents a crucial strategy for modifying its properties and expanding its applications [4] [16]. The nitrogen atoms in the biimidazole structure provide reactive sites for various substitution reactions, enabling the synthesis of a diverse range of derivatives [16] [19].

N-alkylation of 2,2'-biimidazole can be achieved through reaction with alkyl halides under controlled conditions [4] [16]. Research has demonstrated that by controlling the reaction stoichiometry, temperature, and solvent, selective mono- or di-quaternization of 2,2'-biimidazole can be achieved [4] [19]. For instance, neat reactions of 2,2'-biimidazole with an excess of alkyl or polyfluoroalkyl iodides at 140°C, followed by anion exchange with appropriate salts, yield diquaternary salts in high yields (>80%) [4] [21].

Selective mono-quaternization can be accomplished by controlling the reaction stoichiometry at lower temperatures (approximately 100°C) [4] [21]. This approach allows for the synthesis of asymmetrically substituted 2,2'-biimidazole derivatives with distinct functional properties [16] [19].

N-substitution techniques also include the synthesis of N,N'-dimethyl-2,2'-biimidazole (Me2biim) derivatives, which serve as valuable ligands in coordination chemistry [16] [18]. These derivatives exhibit unique coordination patterns with various metals, forming complexes with interesting structural and photophysical properties [16] [18].

Another significant N-substitution approach involves the synthesis of 2,2'-biimidazole-1,1'-diyl)diethanoic acid derivatives [19]. This can be achieved by reacting 1,1'-di(cyanomethyl)-2,2'-biimidazole with aqueous sulfuric acid under controlled heating conditions [19]. The resulting compounds feature carboxylic acid functionalities that enhance solubility and provide additional coordination sites [18] [19].

Nitration and Derivatization Protocols

Nitration represents a significant derivatization strategy for 2,2'-biimidazole, leading to the formation of energetic materials and compounds with unique electronic properties [11] [24]. The nitration of 2,2'-biimidazole typically targets the carbon atoms at positions 4, 4', 5, and 5', resulting in the formation of 4,4',5,5'-tetranitro-2,2'-biimidazole (TNBI) [11] [24].

Two primary nitration systems have been developed for the synthesis of TNBI [24]. The first system employs sodium nitrate in concentrated sulfuric acid (96-98%) [24]. In this approach, 2,2'-biimidazole is added in small batches to a suspension of sodium nitrate and urea in concentrated sulfuric acid at 0°C [24]. After stirring at ambient temperature and subsequent heating to 85-90°C for an extended period, the reaction mixture is poured onto crushed ice, filtered, and washed to obtain TNBI with a yield of approximately 51% [11] [24].

The second nitration system utilizes 80% nitric acid in combination with concentrated sulfuric acid [24]. This method involves adding 2,2'-biimidazole to concentrated sulfuric acid at 20-25°C, followed by the dropwise addition of a mixed solution of 80% nitric acid and concentrated sulfuric acid while heating to 45°C [24]. After several hours, the reaction solution is poured onto crushed ice, filtered, washed, and dried to obtain TNBI with a yield of 51.7% [24].

Further derivatization of nitrated 2,2'-biimidazole can be achieved through N-amination followed by nitration of the amino groups [11] [24]. This process involves careful control of reaction temperature (-15 to -10°C) to prevent N-N bond cleavage, as the N-amino group exhibits high reactivity [24]. The resulting compounds, such as N,N'-dinitroamino-4,4',5,5'-tetranitro-bisimidazole, represent high-nitrogen energetic materials with interesting properties [11] [24].

| Nitration System | Reaction Conditions | Yield (%) |

|---|---|---|

| NaNO3/H2SO4 | 85-90°C, 16 hours | 51.0 |

| 80% HNO3/H2SO4 | 45°C, 4 hours | 51.7 |

Chirality Induction Methods

Axially Chiral Ligand Synthesis

The development of axially chiral 2,2'-biimidazole ligands represents a significant advancement in asymmetric catalysis and coordination chemistry [9] [10]. Unlike the extensive research on central chiral imidazole ligands, axially chiral biimidazole ligands have been relatively less explored despite their potential applications [9] [10].

A novel approach for synthesizing axially chiral 2,2'-biimidazole ligands involves the reaction of 2,2'-bis(bromomethyl)-1,1'-binaphthalene with 2,2'-biimidazole [9] [10]. This one-step synthesis strategy leverages the axial chirality of the binaphthalene backbone to induce chirality in the resulting biimidazole ligand structure [9] [10]. The reaction proceeds through the formation of covalent bonds between the bromomethyl groups of the binaphthalene and the nitrogen atoms of the biimidazole [9] [12].

Research findings demonstrate that these axially chiral 2,2'-biimidazole ligands exhibit excellent performance in asymmetric catalysis applications [9] [10]. Specifically, they have proven efficient for copper- or iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bond of carbazoles, achieving enantiomeric excesses of up to 96% [9] [10].

The structural characteristics of these axially chiral ligands, particularly the dihedral angle between the imidazole rings, significantly influence their coordination behavior and catalytic performance [9] [12]. Studies have shown that dihedral angles of 60-80° between the imidazole rings in bridging ligands contribute to the stability and selectivity of the resulting metal complexes [12] [18].

Remote Chirality Delivery Mechanisms

The concept of remote chirality delivery represents an innovative approach for inducing chirality in 2,2'-biimidazole derivatives [9] [10]. This strategy involves the transfer of chiral information from a distant chiral center to the biimidazole structure, resulting in the formation of axially chiral biimidazole ligands [9] [10].

The synthesis of axially chiral 2,2'-biimidazole ligands through remote chirality delivery typically employs chiral precursors with well-defined stereochemistry [9] [10]. The reaction between 2,2'-bis(bromomethyl)-1,1'-binaphthalene and 2,2'-biimidazole exemplifies this approach, where the axial chirality of the binaphthalene backbone is effectively transferred to the resulting biimidazole structure [9] [10].

Research findings indicate that the efficiency of remote chirality delivery depends on several factors, including the rigidity of the chiral precursor, the reaction conditions, and the nature of the connecting groups [9] [10]. The strategic positioning of the chiral elements relative to the biimidazole core plays a crucial role in determining the stereochemical outcome of the synthesis [9] [12].

The remote chirality delivery mechanism has been successfully applied to develop a series of novel axially chiral 2,2'-biimidazole ligands with diverse substitution patterns [9] [10]. These ligands have demonstrated remarkable performance in asymmetric catalysis, particularly in carbene insertion reactions into N-H bonds [9] [10]. The high enantioselectivity achieved (up to 96% enantiomeric excess) underscores the effectiveness of the remote chirality delivery approach in creating stereochemically defined biimidazole derivatives [9] [10].

The molecular geometry of 2,2'-biimidazole exhibits distinctive structural characteristics that directly influence its chemical behavior and coordination properties. The compound consists of two imidazole rings connected via a C-C bond between the 2-positions of each ring, creating a versatile heterocyclic system with significant conformational flexibility [1] [2].

X-ray Crystallographic Studies

Comprehensive X-ray crystallographic investigations have provided detailed insights into the solid-state structure of 2,2'-biimidazole and its derivatives. The most extensively studied derivative, 2,2'-(2,2'-biimidazole-1,1'-diyl)diethanoic acid, crystallizes in the orthorhombic crystal system with space group Pbca [1]. The unit cell parameters demonstrate significant molecular packing characteristics: a = 8.4327(17) Å, b = 15.116(3) Å, and c = 16.702(3) Å, resulting in a unit cell volume of 2129.0(7) ų with Z = 8 molecules per unit cell [1].

The crystal structure analysis reveals crucial geometric parameters that define the molecular architecture. The two imidazole rings adopt a trans conformation, which represents the thermodynamically favored arrangement in the solid state [1] [2]. This trans configuration is characterized by a significant dihedral angle of 55.64(4)° between the two ring planes, indicating substantial deviation from planarity [1]. This non-planar arrangement contrasts markedly with many unconjugated disubstituted biimidazole derivatives that typically exhibit nearly coplanar orientations of the imidazole rings [3].

The crystallographic data demonstrates excellent structural refinement quality, with an R-factor of 0.032 for reflections with F² > 2σ(F²) and a weighted R-factor (wR) of 0.086, indicating high precision in the structural determination [1]. The goodness of fit parameter (S = 1.05) confirms the reliability of the crystallographic model [1].

Torsional Angle Variations in Solid State

The conformational flexibility of 2,2'-biimidazole is primarily governed by rotation around the central C-C bond connecting the two imidazole rings. Detailed torsional angle analysis reveals significant conformational variations depending on substitution patterns and intermolecular interactions [1] [4] [5].

In the trans conformation observed in crystallographic studies, the key torsional angles C1-N1-C4-C5 and C6-N3-C9-C10 are -119.21(11)° and -111.87(12)°, respectively [1]. These angles demonstrate the substantial twisting of the molecular framework away from the idealized planar geometry. The non-zero torsional angles are primarily attributed to steric interactions between hydrogen atoms on adjacent imidazole rings and the influence of intermolecular hydrogen bonding networks [1].

Comparative studies of different 2,2'-biimidazole derivatives reveal considerable variation in torsional angles. For instance, 1,1'-diacetyl-2,2'-biimidazole exhibits an unusual cis conformation with a dihedral angle of 60.53(5)°, contrasting with the typical trans orientation observed in most 1,1'-disubstituted derivatives [5]. This conformational preference is attributed to specific steric and electronic effects introduced by the acetyl substituents [5].

The conformational landscape is further complicated by substituent effects and coordination to metal centers. Di-tert-butyl derivatives demonstrate essentially coplanar imidazole rings with dihedral angles approaching 0.00(1)°, highlighting the dramatic influence of bulky substituents on molecular geometry [4]. These conformational variations have profound implications for the ligand's coordination chemistry and its ability to function as a bridging unit in polynuclear complexes.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2,2'-biimidazole, offering detailed information about the electronic environment and molecular dynamics in solution. The ¹H NMR spectrum of 2,2'-biimidazole in DMSO-d₆ exhibits characteristic signals that clearly identify the imidazole ring protons [6] [7].

The aromatic protons of the imidazole rings appear as two distinct signals: a doublet at δ 7.26 ppm corresponding to the H-4 positions and another doublet at δ 6.38 ppm assigned to the H-5 positions [8] [7]. This splitting pattern arises from the coupling between adjacent ring protons and confirms the symmetrical nature of the unsubstituted biimidazole core. The chemical shift values are consistent with the electron-deficient nature of the imidazole rings, where the nitrogen atoms withdraw electron density from the ring system [6].

¹³C NMR spectroscopy provides complementary structural information, with the carbon signals appearing in the aromatic region [6]. The C-2 and C-2' carbons, which form the central connecting bridge between the imidazole rings, resonate at δ 139.4 ppm in DMSO-d₆ [6]. The C-4 and C-4' carbons appear at δ 128.3 ppm, reflecting their position between nitrogen and carbon atoms in the ring system [6]. These chemical shift values are characteristic of imidazole-type heterocycles and confirm the successful synthesis and purity of the compound.

Solvent effects significantly influence the NMR spectral characteristics of 2,2'-biimidazole. In CD₃OD, the carbon signals shift to δ 141.2 ppm for C-2 carbons and δ 138.6 ppm for C-4 carbons [6]. These variations reflect different hydrogen bonding interactions and solvation effects in protic versus aprotic solvents. The relatively low solubility of 2,2'-biimidazole complexes in CD₃OD results in reduced signal intensities, although sufficient for structural characterization [6].

Vibrational Spectroscopy Profiles

Infrared spectroscopy serves as a powerful tool for characterizing the vibrational modes of 2,2'-biimidazole and monitoring changes upon complexation or hydrogen bonding. The IR spectrum exhibits several characteristic absorption bands that provide insights into the molecular structure and intermolecular interactions [9] [10].

The most prominent feature in the IR spectrum is the N-H stretching vibration, which appears as a strong, broad absorption around 3000 cm⁻¹ for the free ligand [9]. This frequency is characteristic of secondary amine groups in imidazole rings. Upon formation of hydrogen bonds, particularly in metal complexes or co-crystallized systems, this band undergoes significant shifts to lower frequencies, typically appearing in the range 2500-3000 cm⁻¹ [9]. The extent of this shift serves as a direct indicator of hydrogen bond strength and provides valuable information about supramolecular interactions in the solid state.

The aromatic C=C stretching vibrations appear in the region 1600-1500 cm⁻¹ as medium to strong absorptions [10]. These bands are characteristic of the imidazole ring system and remain relatively unchanged upon substitution, serving as reliable fingerprint absorptions for structural identification. The C=N stretching vibrations, which are particularly diagnostic for imidazole rings, appear as strong absorptions in the range 1550-1450 cm⁻¹ [10].

Additional characteristic absorptions include C-H bending modes: in-plane bending appears at 1400-1300 cm⁻¹, while out-of-plane bending occurs at 900-700 cm⁻¹ [10]. The ring breathing modes, which involve symmetric expansion and contraction of the imidazole rings, appear as medium intensity absorptions in the range 1000-800 cm⁻¹ [10]. N-H bending vibrations contribute to the complexity of the spectrum with absorptions at 1650-1550 cm⁻¹, while C-N stretching modes appear at 1350-1250 cm⁻¹ [10].

The vibrational spectrum provides particularly valuable information when analyzing metal complexes of 2,2'-biimidazole. Coordination to metal centers typically results in shifts and intensity changes of several key absorptions, particularly those involving the nitrogen atoms. These spectroscopic changes serve as diagnostic tools for confirming complex formation and can provide insights into the coordination mode and metal-ligand interactions.

Solubility and Stability Profiles

The solubility characteristics of 2,2'-biimidazole demonstrate a strong dependence on solvent polarity and hydrogen bonding capability, reflecting the amphiphilic nature of the molecule with both hydrophilic nitrogen centers and hydrophobic aromatic regions [11] [12] [13].

Water solubility is moderate and exhibits significant pH dependence due to the acid-base equilibria involving the imidazole nitrogen atoms [11] [13]. The compound has a pKa value of 5.01 for the first protonation equilibrium, indicating that protonation occurs readily under mildly acidic conditions [11]. This pH-dependent solubility behavior makes 2,2'-biimidazole particularly useful in applications where controlled solubility is desired.

In polar protic solvents such as methanol, 2,2'-biimidazole demonstrates good solubility, attributed to favorable hydrogen bonding interactions between the imidazole NH groups and the solvent [11] [12]. The compound exhibits high solubility in dimethyl sulfoxide (DMSO), which serves as both a hydrogen bond acceptor and donor, facilitating dissolution through multiple solvation mechanisms [11] [13].

Solubility in less polar solvents is significantly reduced. The compound shows only sparingly soluble behavior in tetrahydrofuran (THF) and is essentially insoluble in acetone and diethyl ether [12] [14]. This selectivity for polar solvents is characteristic of compounds containing multiple nitrogen atoms capable of hydrogen bonding.

Thermal stability analysis reveals that 2,2'-biimidazole possesses excellent thermal properties with a melting point exceeding 350°C [11] [15]. The high melting point reflects strong intermolecular hydrogen bonding networks in the solid state. Thermal decomposition occurs around 300°C, providing a substantial operational temperature window for most applications [11] [15]. Predicted boiling point values of 455.5 ± 28.0°C indicate exceptional thermal stability in the liquid phase [11].

The compound exhibits non-hygroscopic behavior under normal atmospheric conditions, making it suitable for storage and handling without special precautions against moisture [16]. Chemical stability under ambient conditions is excellent, with no reported degradation pathways under normal storage conditions. The compound maintains its structural integrity in the presence of air and moisture, although prolonged exposure to strong acids or bases may lead to protonation or coordination reactions.

Ultraviolet absorption spectroscopy reveals a maximum absorption at 274 nm in aqueous HCl solution [11] [15], characteristic of the π-π* transitions within the imidazole ring system. This absorption provides a convenient method for quantitative analysis and purity determination.

XLogP3

GHS Hazard Statements

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (25%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

2,2'-Bi-1H-imidazole